molecular formula C21H34Cl2N2O2 B2569730 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217710-41-2

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2569730
CAS No.: 1217710-41-2
M. Wt: 417.42
InChI Key: VRUQWNBXLPZRNW-UHFFFAOYSA-N
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Description

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its unique chemical structure. This compound features a bicyclic heptane backbone, a piperazine ring, and a phenyl group. Its properties make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps:

  • Formation of the bicyclo[2.2.1]heptane core: : Typically achieved through [2+2+1] cycloaddition reactions.

  • Attachment of the methoxy group: : Using various esterification or etherification methods.

  • Formation of the phenylpiperazine moiety: : Introduced via nucleophilic substitution or reductive amination.

  • Final assembly and dihydrochloride salt formation: : Combining the intermediates and final purification steps.

Industrial Production Methods: : In industrial settings, this compound is synthesized through large-scale batch processes using highly optimized reaction conditions to ensure purity and yield. Catalysts and high-purity reagents are essential.

Chemical Reactions Analysis

Types of Reactions: : 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various reactions, including:

  • Oxidation: : Leading to the formation of ketones or carboxylic acids.

  • Reduction: : Producing alcohols or amines.

  • Substitution: : Both electrophilic and nucleophilic.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Using halogenating agents or strong bases.

Major Products

  • Oxidation Products: : Depending on the conditions, major products may include ketones or acids.

  • Reduction Products: : Primarily alcohols or secondary amines.

  • Substitution Products: : Varying based on the substituted groups, such as haloalkanes or alkoxides.

Scientific Research Applications

This compound finds applications across multiple disciplines:

  • Chemistry: : Used as a model compound for studying stereochemistry and reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe or ligand.

  • Medicine: : Explored for therapeutic potentials, possibly affecting neurotransmitter systems.

  • Industry: : Utilized in materials science for the development of new polymers or coatings.

Mechanism of Action

Mechanism: : The compound's effects are attributed to its ability to interact with various molecular targets, such as receptors or enzymes. The bicyclic structure and phenylpiperazine moiety allow it to bind effectively, inducing specific cellular responses.

Molecular Targets and Pathways

  • Neurotransmitter receptors: : Modulates signaling pathways.

  • Enzyme inhibition: : Alters metabolic processes.

Comparison with Similar Compounds

Comparison: : Compared to similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its unique structure combining a bicyclo[2.2.1]heptane core with a piperazine ring, influencing its reactivity and biological activity.

Similar Compounds

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)ethan-2-ol

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-1-ol

Each of these analogs exhibits different properties based on slight variations in their chemical structure.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2.2ClH/c24-21(16-25-15-19-13-17-6-7-18(19)12-17)14-22-8-10-23(11-9-22)20-4-2-1-3-5-20;;/h1-5,17-19,21,24H,6-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUQWNBXLPZRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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